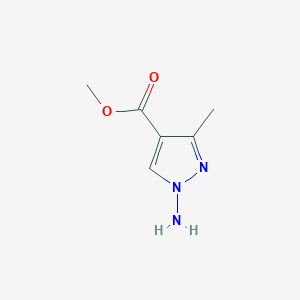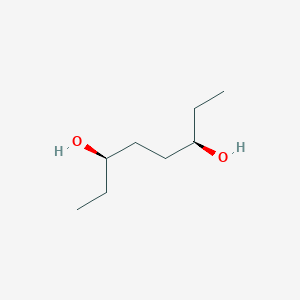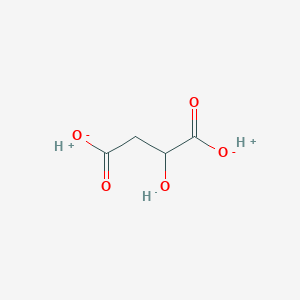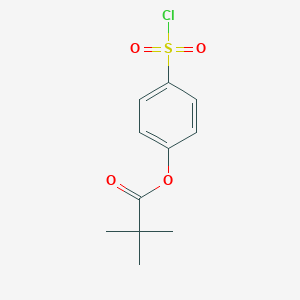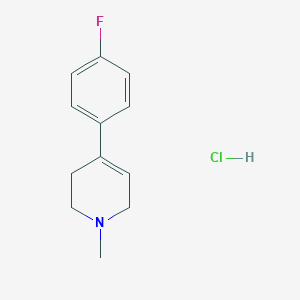
(RS)-Fmoc-alpha-methoxyglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(RS)-Fmoc-alpha-methoxyglycine is a derivative of glycine, an amino acid, where the alpha carbon is substituted with a methoxy group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in peptide synthesis due to its unique structural properties, which allow for selective reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-Fmoc-alpha-methoxyglycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by the Fmoc group. This is achieved by reacting glycine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methoxylation: The protected glycine is then subjected to methoxylation
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of glycine are reacted with Fmoc-chloride in industrial reactors.
Methoxylation: The protected glycine is then methoxylated using industrial-grade methanol and hydrochloric acid under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (RS)-Fmoc-alpha-methoxyglycine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the Fmoc group, yielding alpha-methoxyglycine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of alpha-keto-glycine derivatives.
Reduction: Alpha-methoxyglycine.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
(RS)-Fmoc-alpha-methoxyglycine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block due to its protected amino group.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications in drug design and development.
Industry: Utilized in the production of specialized peptides and proteins for research and pharmaceutical purposes.
Mechanism of Action
(RS)-Fmoc-alpha-methoxyglycine can be compared with other Fmoc-protected amino acids and methoxy-substituted glycine derivatives:
Fmoc-Glycine: Lacks the methoxy group, making it less versatile in selective reactions.
Alpha-Methoxyglycine: Lacks the Fmoc protection, making it less suitable for peptide synthesis.
Fmoc-Alpha-Methylglycine: Similar in structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the combination of the Fmoc protecting group and the methoxy substituent, providing a balance of protection and reactivity that is valuable in synthetic chemistry.
Comparison with Similar Compounds
- Fmoc-Glycine
- Alpha-Methoxyglycine
- Fmoc-Alpha-Methylglycine
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-16(17(20)21)19-18(22)24-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDUDUCMSBVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
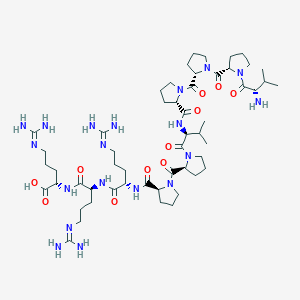
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)

![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol](/img/structure/B142041.png)
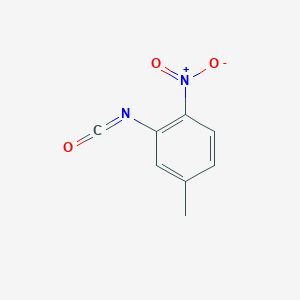
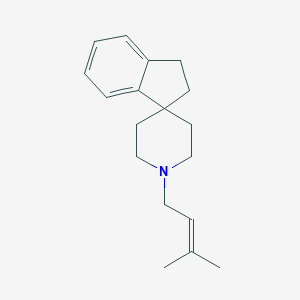
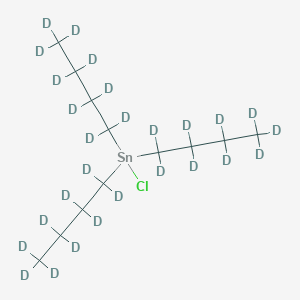
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
